molecular formula C4H5N3O B082501 6-amino-5-tritio-1H-pyrimidin-2-one CAS No. 14419-77-3

6-amino-5-tritio-1H-pyrimidin-2-one

Cat. No. B082501
CAS RN: 14419-77-3
M. Wt: 113.11 g/mol
InChI Key: OPTASPLRGRRNAP-CNRUNOGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-tritio-1H-pyrimidin-2-one, also known as 5-Tritiated Uridine, is a radioactive compound that has been widely used in scientific research. This compound is a tritiated analog of uridine, which is a nucleoside that plays an essential role in many biological processes. The tritiated form of uridine is used to study the metabolism, transport, and incorporation of nucleosides in cells.

Mechanism Of Action

The mechanism of action of 6-amino-5-tritio-1H-pyrimidin-2-one involves the incorporation of tritiated uridine into RNA and DNA in cells. The tritiated uridine is taken up by cells and incorporated into newly synthesized RNA and DNA. The tritiated uridine can be detected by autoradiography or scintillation counting, which allows researchers to study the kinetics of nucleoside metabolism and transport.

Biochemical And Physiological Effects

6-amino-5-tritio-1H-pyrimidin-2-one is a radioactive compound, and as such, it can have harmful effects on cells and tissues. However, the levels of tritium used in scientific research are typically low and do not cause significant harm. The tritiated form of uridine is not known to have any specific biochemical or physiological effects on cells or tissues.

Advantages And Limitations For Lab Experiments

The advantages of using 6-amino-5-tritio-1H-pyrimidin-2-one in lab experiments include its high specificity for nucleoside metabolism and transport, its ability to label RNA and DNA in cells, and its sensitivity to detection by autoradiography or scintillation counting. However, the limitations of using tritiated uridine in lab experiments include its radioactivity, which requires special handling and disposal procedures, and its potential for harm to cells and tissues.

Future Directions

There are several future directions for research involving 6-amino-5-tritio-1H-pyrimidin-2-one. One area of research is the development of new methods for the synthesis and purification of tritiated uridine. Another area of research is the study of the effects of drugs on nucleoside metabolism and transport using tritiated uridine. Additionally, the use of tritiated uridine in the study of RNA and DNA synthesis and turnover in cells is an area of ongoing research. Finally, the development of new techniques for the detection and quantification of tritiated uridine in cells and tissues is an important area of future research.

Synthesis Methods

The synthesis of 6-amino-5-tritio-1H-pyrimidin-2-one involves the tritiation of uridine. Tritium is a radioactive isotope of hydrogen that has a half-life of 12.3 years. Tritiated uridine is synthesized by reacting uridine with tritiated water in the presence of a catalyst. The tritiated uridine is then purified by chromatography to obtain 6-amino-5-tritio-1H-pyrimidin-2-one.

Scientific Research Applications

6-amino-5-tritio-1H-pyrimidin-2-one has been widely used in scientific research to study the metabolism, transport, and incorporation of nucleosides in cells. It is used to label RNA and DNA in cells and to study the kinetics of nucleoside transport and metabolism. The tritiated form of uridine can also be used to study the effects of drugs on nucleoside metabolism and transport.

properties

CAS RN

14419-77-3

Product Name

6-amino-5-tritio-1H-pyrimidin-2-one

Molecular Formula

C4H5N3O

Molecular Weight

113.11 g/mol

IUPAC Name

6-amino-5-tritio-1H-pyrimidin-2-one

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1T

InChI Key

OPTASPLRGRRNAP-CNRUNOGKSA-N

Isomeric SMILES

[3H]C1=C(NC(=O)N=C1)N

SMILES

C1=C(NC(=O)N=C1)N

Canonical SMILES

C1=C(NC(=O)N=C1)N

Origin of Product

United States

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